2-methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine
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Overview
Description
2-methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine moiety further enhances its biological activity, making it a valuable scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyridine rings, often facilitated by bases like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
2-methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine: shares structural similarities with other piperidine-containing heterocycles, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in drug discovery and development .
Properties
Molecular Formula |
C13H18N4 |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-methyl-1-(piperidin-4-ylmethyl)imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C13H18N4/c1-10-16-12-8-15-7-4-13(12)17(10)9-11-2-5-14-6-3-11/h4,7-8,11,14H,2-3,5-6,9H2,1H3 |
InChI Key |
RYMNERSRIAXPPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CC3CCNCC3)C=CN=C2 |
Origin of Product |
United States |
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